molecular formula C10H9FN4S B2626209 4-{[(2-fluorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 466644-97-3

4-{[(2-fluorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2626209
CAS No.: 466644-97-3
M. Wt: 236.27
InChI Key: IUDKXKUKYVNOSO-WUXMJOGZSA-N
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Description

“4-{[(2-fluorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes . This particular compound contains a fluorophenyl group, a methyl group, and a thiol group attached to the triazole ring .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves reactions with secondary amides and hydrazides . The 1,2,4-triazole moiety can act as a useful directing group for Ru-catalyzed C-H arylation . A series of new oxamide-derived amidine reagents can be accessed in excellent yield with minimal purification necessary. A subsequent reaction of these reagents with various hydrazine hydrochloride salts efficiently generates 1,5-disubstituted-1,2,4-triazole compounds in good yields .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-triazole ring with a fluorophenyl group, a methyl group, and a thiol group attached to it . The potential coordinating sites are sulfur of the thiol group, nitrogen of the primary amino group, and two nitrogen atoms at position 1 and 2 in the triazole ring system .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions. For instance, they can undergo regioselective S-alkylation to form a series of S-substituted derivatives . They can also react with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .

Scientific Research Applications

Synthesis and Biological Activities

Researchers have synthesized a range of compounds incorporating the 1,2,4-triazole moiety, investigating their potential as anti-inflammatory, analgesic, antibacterial, and antifungal agents. For example, compounds with modifications on the 1,2,4-triazole ring have been shown to exhibit promising anti-inflammatory and analgesic properties. These findings are crucial for the development of new therapeutic agents that can target specific biological pathways with reduced side effects (K. V. Sujith et al., 2009; Vikas G. Rajurkar et al., 2016).

Antimicrobial Evaluation

Several studies have synthesized derivatives of 1,2,4-triazoles and evaluated their antimicrobial effectiveness. These studies highlight the potential of these compounds to act as significant agents against a variety of bacterial and fungal pathogens, contributing to the search for new antimicrobial agents in the face of rising antibiotic resistance (Hacer Bayrak et al., 2009; R. Shukla et al., 2014).

Future Directions

The future directions for “4-{[(2-fluorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Additionally, the development of environmentally benign and convenient strategies for the synthesis of 1,2,4-triazole derivatives could be a promising area of research .

Properties

IUPAC Name

4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4S/c1-7-13-14-10(16)15(7)12-6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDKXKUKYVNOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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